molecular formula C36H26BrN B12825972 N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine

N,N-Di([1,1'-biphenyl]-4-yl)-3'-bromo-[1,1'-biphenyl]-4-amine

Cat. No.: B12825972
M. Wt: 552.5 g/mol
InChI Key: VBYRZDQBEMSJSX-UHFFFAOYSA-N
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Description

N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with bromine and amine functional groups, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction, where a halogenated biphenyl reacts with a boronic acid derivative in the presence of a palladium catalyst.

    Amination: The final step involves the introduction of the amine group. This can be done through a Buchwald-Hartwig amination, where an aryl halide reacts with an amine in the presence of a palladium catalyst and a suitable ligand.

Industrial Production Methods

In an industrial setting, the production of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as hydroxide, alkoxide, or amine groups, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium methoxide (NaOCH₃) are often employed.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Dehalogenated biphenyl amines.

    Substitution: Various substituted biphenyl amines depending on the nucleophile used.

Scientific Research Applications

N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The bromine and amine groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N,N-Di([1,1’-biphenyl]-4-yl)-4-amine: Lacks the bromine atom, which may affect its reactivity and applications.

    N,N-Di([1,1’-biphenyl]-4-yl)-3’-chloro-[1,1’-biphenyl]-4-amine: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties and reactivity.

    N,N-Di([1,1’-biphenyl]-4-yl)-3’-iodo-[1,1’-biphenyl]-4-amine:

Uniqueness

N,N-Di([1,1’-biphenyl]-4-yl)-3’-bromo-[1,1’-biphenyl]-4-amine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions that other halogenated derivatives may not. This makes it a valuable compound for targeted synthesis and applications in various fields.

Properties

Molecular Formula

C36H26BrN

Molecular Weight

552.5 g/mol

IUPAC Name

N-[4-(3-bromophenyl)phenyl]-4-phenyl-N-(4-phenylphenyl)aniline

InChI

InChI=1S/C36H26BrN/c37-33-13-7-12-32(26-33)31-18-24-36(25-19-31)38(34-20-14-29(15-21-34)27-8-3-1-4-9-27)35-22-16-30(17-23-35)28-10-5-2-6-11-28/h1-26H

InChI Key

VBYRZDQBEMSJSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)C4=CC=CC=C4)C5=CC=C(C=C5)C6=CC(=CC=C6)Br

Origin of Product

United States

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